2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate
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Overview
Description
2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate is a complex organic compound that features a trifluoroethyl group, a benzothiazole moiety, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole intermediate, which is then coupled with the trifluoroethyl group and the pentanoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the benzothiazole moiety can interact with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A powerful trifluoroethylating agent used in the synthesis of fluorinated amino acids.
2,2,2-Trifluoroethyl formate: Used as a reagent for the formylation of alcohols and amines.
Bis(2,2,2-trifluoroethyl) ether: Used to diminish self-discharge of Li-S cells.
Uniqueness
2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the benzothiazole moiety provides aromaticity and potential for π-π interactions .
Properties
Molecular Formula |
C16H17F3N2O4S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C16H17F3N2O4S/c1-2-24-10-6-7-11-12(8-10)26-15(20-11)21-13(22)4-3-5-14(23)25-9-16(17,18)19/h6-8H,2-5,9H2,1H3,(H,20,21,22) |
InChI Key |
BRROWIAEPKTCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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